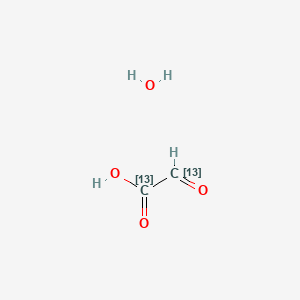

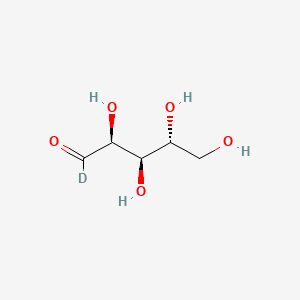

2-oxoacetic acid;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

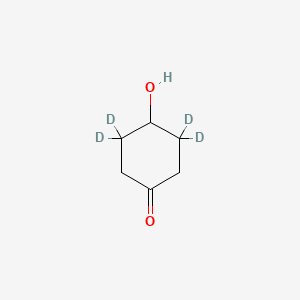

2-oxoacetic acid;hydrate is a stable isotope-labeled compound of glyoxylic acid, where two carbon atoms are replaced with carbon-13 isotopes. This compound is widely used in various scientific research fields due to its unique properties and isotopic labeling, which allows for precise tracking and analysis in metabolic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glyoxylic acid can be synthesized from aqueous solutions of glyoxal through catalytic, electrochemical, and enzymatic methods. One common method involves the oxidation of glyoxal using glycolate oxidase produced by microorganisms such as Aspergillus nidulans, Hansenula, Pichia pastoris, and Escherichia coli . Another method includes the ozonolysis of maleic acid in solution .

Industrial Production Methods: Industrial production of glyoxylic acid often involves the oxidation of glyoxal in the presence of catalysts. The process can be carried out using various redox systems and catalysts, including heterogeneous and homogeneous catalysis . The isolation of glyoxylic acid from the reaction mixture can be achieved through extraction with amines or alcohols, the use of cation or anion exchange resins at elevated temperatures, and precipitation as insoluble alkaline earth metal salts .

Analyse Des Réactions Chimiques

Types of Reactions: Glyoxylic acid undergoes several types of chemical reactions, including:

Oxidation: Glyoxylic acid can be oxidized to oxalic acid.

Reduction: It can be reduced to glycolic acid.

Substitution: Glyoxylic acid can participate in electrophilic aromatic substitution reactions with phenols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reactions with phenols often require acidic or basic conditions to facilitate the electrophilic aromatic substitution.

Major Products:

Oxidation: Oxalic acid.

Reduction: Glycolic acid.

Substitution: Various phenolic derivatives.

Applications De Recherche Scientifique

2-oxoacetic acid;hydrate is used in a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in fine organic synthesis due to its bifunctional nature.

Biology: The isotopic labeling allows for precise tracking in metabolic studies, aiding in the understanding of metabolic pathways and enzyme activities.

Industry: Glyoxylic acid is used in the production of agrochemicals such as glyphosate.

Mécanisme D'action

Glyoxylic acid exerts its effects through various biochemical pathways. It acts as an intermediate in the glyoxylate cycle, which is crucial for the metabolism of fatty acids in microorganisms. The compound interacts with enzymes such as malate synthase and isocitrate lyase, facilitating the conversion of isocitrate to glyoxylate and succinate . This cycle replenishes the tricarboxylic acid cycle during growth on fatty acid substrates .

Comparaison Avec Des Composés Similaires

- Acetic Acid

- Glycolic Acid

- Oxalic Acid

- Formic Acid

Comparison: Glyoxylic acid is unique due to its bifunctional nature, possessing both aldehyde and carboxylic acid functional groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds like acetic acid and formic acid, which only have a single functional group . Additionally, the isotopic labeling in 2-oxoacetic acid;hydrate provides an advantage in research applications, allowing for more precise tracking and analysis in metabolic studies.

Propriétés

IUPAC Name |

2-oxoacetic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2/i1+1,2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOYVEVEDVVKGD-AWQJXPNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)[13C](=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.036 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxireno[F]isoquinoline](/img/structure/B583516.png)